molecular formula C20H22N2O2 B245076 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Katalognummer B245076
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: FHRJNBFIWBSLRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as DMXAA, is a small molecule compound that has been studied extensively for its anti-cancer properties. DMXAA was first discovered in the 1990s and has since been investigated for its potential as a cancer treatment. In

Wirkmechanismus

The exact mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is not fully understood. It is believed that N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide activates the immune system to attack cancer cells. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which play a role in immune response.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, increase vascular permeability, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and there is a significant body of literature on its anti-cancer properties. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a narrow therapeutic window, which can make it difficult to use in clinical settings.

Zukünftige Richtungen

There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research. One area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as a combination therapy with other anti-cancer agents. Another area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an anti-inflammatory agent. In addition, there is interest in developing new analogs of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide with improved solubility and therapeutic window. Finally, there is interest in investigating the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an immune modulator in other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a small molecule compound that has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research, including investigating its potential as a combination therapy, as an anti-inflammatory agent, and as an immune modulator in other diseases.

Synthesemethoden

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-amino-5,7-dimethyl-1,3-benzoxazole with 2-methyl-3-bromopropionic acid. The resulting product is then reacted with hydroxylamine hydrochloride to form N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been optimized over the years to improve yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been investigated for its potential as an anti-inflammatory agent.

Eigenschaften

Molekularformel

C20H22N2O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C20H22N2O2/c1-5-7-18(23)21-16-9-6-8-15(14(16)4)20-22-17-11-12(2)10-13(3)19(17)24-20/h6,8-11H,5,7H2,1-4H3,(H,21,23)

InChI-Schlüssel

FHRJNBFIWBSLRZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

Kanonische SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.